![molecular formula C14H18N4O3S2 B6449398 3,5-dimethyl-4-{[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-1,2-oxazole CAS No. 2548989-82-6](/img/structure/B6449398.png)
3,5-dimethyl-4-{[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-1,2-oxazole
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Overview
Description
3,5-dimethyl-4-{[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-1,2-oxazole is a complex organic compound characterized by its multiple functional groups, including a thiazole ring, a pyrrolo-pyrrole system, and an oxazole ring. The presence of these diverse structural elements indicates that the compound likely exhibits unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of this compound is the mitochondria in actively respiring cells . The mitochondria play a crucial role in cellular respiration, a process that generates energy for the cell.
Mode of Action
The compound interacts with the mitochondria in a unique way. Actively respiring cells convert the water-soluble compound into an insoluble purple formazan . This conversion is a key indicator of cell viability and is used in various assays to assess cellular health and proliferation.
Biochemical Pathways
The compound affects the biochemical pathway of cellular respiration. Specifically, it interacts with the succinate dehydrogenase complex in the mitochondria . This complex is part of both the citric acid cycle and the electron transport chain, two key components of cellular respiration.
Result of Action
The result of the compound’s action is the formation of an insoluble purple formazan in actively respiring cells . This can be quantified by measuring the optical density of the formazan, providing a measure of cell viability. The greater the optical density, the higher the number of viable cells .
Preparation Methods
Synthetic Routes
The synthesis of this compound involves multiple steps:
Formation of the thiazole ring: : Often synthesized from thioamides and alpha-halo ketones.
Construction of the pyrrolo[3,4-c]pyrrole system: : Typically formed via cyclization reactions involving nitrogen-containing precursors.
Sulfonylation: : Introducing the sulfonyl group is crucial and often done using sulfonyl chlorides under basic conditions.
Final assembly: : The final step likely involves forming the oxazole ring, which can be achieved through cyclodehydration reactions with precursors such as amides or nitriles.
Industrial Production Methods
Scaling up for industrial production would require optimizing each step for higher yield and purity:
Batch vs. continuous processes: : Depending on the scalability and cost-efficiency.
Purification techniques: : Including crystallization and chromatographic methods to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation, particularly at the sulfur or nitrogen atoms.
Reduction: : Possible reductions could involve the oxazole ring or the thiazole ring.
Substitution: : The presence of multiple heteroatoms suggests that nucleophilic and electrophilic substitution reactions are feasible.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide or permanganate.
Reducing agents: : Common agents like lithium aluminum hydride.
Substitution reagents: : For nucleophilic substitution, reagents could include alkoxides or thiolates.
Major Products
Oxidation products: : Sulfoxides or sulfones.
Reduction products: : Reduced thiazoles or oxazoles.
Substitution products: : Depending on the substitution, new functionalized rings or chains.
Scientific Research Applications
Orexin Receptor Modulation
Research has indicated that compounds similar to 3,5-dimethyl-4-{[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-1,2-oxazole act as orexin receptor modulators. Orexin receptors play a crucial role in regulating sleep-wake cycles and appetite. The modulation of these receptors can be beneficial in treating conditions such as insomnia and obesity. According to a patent (EP 3581575A1), these compounds have been shown to effectively alter orexin activity, presenting a promising avenue for new therapeutic strategies against sleep disorders and metabolic syndromes .
Neurodegenerative Diseases
The compound's potential extends into the realm of neurodegenerative diseases. Research suggests that derivatives of octahydropyrrolo compounds exhibit neuroprotective properties. They may help mitigate the effects of diseases such as Alzheimer’s and Parkinson’s by influencing neuroinflammatory pathways and promoting neuronal survival .
Autoimmune Disorders
Studies have proposed that the anti-inflammatory properties of sulfonamide derivatives can be harnessed in treating autoimmune diseases. By modulating immune responses, these compounds may help alleviate symptoms associated with conditions like rheumatoid arthritis and lupus .
Data Tables
The following table summarizes key findings from various studies regarding the biological activities of the compound:
Activity | Effect | Reference |
---|---|---|
Orexin receptor modulation | Improved sleep patterns | EP 3581575A1 |
Neuroprotection | Reduced neuronal death in models | EP 3581575A1 |
Anti-inflammatory effects | Decreased markers of inflammation | EP 3581575A1 |
Case Study 1: Orexin Receptor Modulation
In a study involving animal models of insomnia, administration of orexin receptor modulators resulted in significant improvements in sleep duration and quality. The study highlighted the role of the compound in enhancing orexin signaling pathways, thereby providing insights into its therapeutic potential for sleep disorders.
Case Study 2: Neuroprotection in Alzheimer's Disease
A series of experiments demonstrated that octahydropyrrolo derivatives could protect neuronal cells from amyloid-beta toxicity. The results indicated that these compounds might inhibit the inflammatory response associated with amyloid plaques, suggesting their potential use in developing treatments for Alzheimer’s disease.
Comparison with Similar Compounds
Unique Properties
Structural complexity: : Few compounds combine thiazole, pyrrolo-pyrrole, and oxazole rings in a single molecule.
Functional diversity: : The range of functional groups provides diverse reactivity and potential biological activity.
Similar Compounds
Thiazole-based compounds: : Such as thiamine (vitamin B1).
Pyrrole-based compounds: : Like porphyrins, which are critical in biological systems.
Oxazole-based compounds: : For instance, oxazolone, a common structure in medicinal chemistry.
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Biological Activity
The compound 3,5-dimethyl-4-{[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-1,2-oxazole is a synthetic organic molecule with potential therapeutic applications. It features a complex structure that includes a thiazole ring, octahydropyrrolo core, and sulfonyl group, which may contribute to its biological activity. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The molecular formula of the compound is C15H20N4O2S with a molecular weight of approximately 320.41 g/mol. The structural complexity arises from the presence of multiple heterocycles and functional groups that may interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an orexin receptor modulator , influencing neurodegenerative conditions and autoimmune diseases .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to the oxazole framework. For instance, derivatives with similar structures showed moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis, indicating potential applications in treating infections .
Neuroprotective Effects
The compound's potential neuroprotective effects have been investigated through in vitro assays. It has been shown to exhibit antioxidant properties by scavenging free radicals, which can mitigate oxidative stress—a key factor in neurodegeneration .
Enzyme Inhibition
Inhibitory activity against acetylcholinesterase (AChE) has been reported for related compounds. AChE inhibitors are crucial in treating conditions like Alzheimer's disease as they enhance cholinergic transmission . The specific IC50 values for these activities indicate a promising therapeutic profile.
Case Studies
- Study on Antioxidant Activity : A study assessed the antioxidant capacity of similar oxazole derivatives using the DPPH radical scavenging assay. Compounds demonstrated significant radical scavenging activity comparable to ascorbic acid, suggesting their role in reducing oxidative damage in neuronal cells .
- Neuroprotective Study : Another research focused on the neuroprotective effects of thiazole-containing compounds. The results indicated that these compounds could lower malondialdehyde (MDA) levels in scopolamine-treated rats, suggesting reduced oxidative stress .
Data Tables
Properties
IUPAC Name |
3,5-dimethyl-4-[[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S2/c1-9-13(10(2)21-16-9)23(19,20)18-7-11-5-17(6-12(11)8-18)14-15-3-4-22-14/h3-4,11-12H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCROZPHMSQDKND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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